(S)-(-)-2-(Trifluoroacetamido)succinic anhydride
Overview
Description
(S)-(-)-2-(Trifluoroacetamido)succinic anhydride is a chemical compound known for its unique structural properties and reactivity It is an anhydride derivative of succinic acid, where one of the amide groups is substituted with a trifluoroacetyl group
Mechanism of Action
Target of Action
It is known that succinic anhydride derivatives have been used in various chemical reactions .
Mode of Action
It is known that succinic anhydride derivatives can participate in various chemical reactions . For instance, they can react with urea to form succinimide .
Biochemical Pathways
Succinic acid, a related compound, plays a key role in the electron transport chain, a crucial process for cellular energy production .
Pharmacokinetics
The trifluoroacetamido derivative of acedoben, a related compound, has been shown to have enhanced absorption properties, suggesting potential implications for drug design and efficacy .
Result of Action
Succinic acid, a related compound, has been shown to have antimicrobial and anti-inflammatory properties .
Action Environment
It is known that the properties of related compounds can be significantly altered by minor chemical modifications, potentially enhancing their therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride typically involves the reaction of succinic anhydride with trifluoroacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-2-(Trifluoroacetamido)succinic anhydride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield trifluoroacetamide and succinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions include trifluoroacetamide, succinic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-(-)-2-(Trifluoroacetamido)succinic anhydride has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: Another trifluoromethyl-containing compound, commonly used in organic synthesis.
Succinic anhydride: The parent compound, used in the synthesis of various derivatives.
Trifluoroacetamide: A simpler trifluoromethyl-containing amide, used in different chemical applications.
Uniqueness
(S)-(-)-2-(Trifluoroacetamido)succinic anhydride is unique due to the combination of the trifluoroacetyl group and the succinic anhydride structure. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
N-[(3S)-2,5-dioxooxolan-3-yl]-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO4/c7-6(8,9)5(13)10-2-1-3(11)14-4(2)12/h2H,1H2,(H,10,13)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTJOHYOWBAGTP-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)OC1=O)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480032 | |
Record name | (S)-(-)-2-(Trifluoroacetamido)succinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777-33-3 | |
Record name | (S)-(-)-2-(Trifluoroacetamido)succinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-2-(Trifluoroacetamido)succinic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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